molecular formula C28H24ClN5 B11205179 4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11205179
M. Wt: 466.0 g/mol
InChI Key: XDDIUCGIJRVVDD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a chlorophenyl group and a pyrrolo[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific structural features that confer high selectivity and potency towards certain protein kinases. Its ability to induce apoptosis selectively in cancer cells makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C28H24ClN5

Molecular Weight

466.0 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H24ClN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2

InChI Key

XDDIUCGIJRVVDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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